REACTION_CXSMILES
|
C([N:14]1[CH2:17][CH:16]([O:18][C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[C:21]([Cl:26])[CH:20]=2)[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.ClC(OC(Cl)=O)C>ClCCl>[ClH:25].[Cl:26][C:21]1[CH:20]=[C:19]([CH:24]=[CH:23][C:22]=1[Cl:25])[O:18][CH:16]1[CH2:15][NH:14][CH2:17]1 |f:3.4|
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OC1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0.832 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)OC(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in methanol
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 18 hrs
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The methanol is evaporated to a saturated solution
|
Type
|
ADDITION
|
Details
|
treated with diethylether
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(OC2CNC2)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |